
Formate
Overview
Description
Formate, also known as methanoate, is the conjugate base of formic acid. It is an anion with the chemical formula HCOO−. This compound is a planar anion where the two oxygen atoms are equivalent and bear a partial negative charge. It is commonly found in living systems as a source of one-carbon units in various biochemical processes .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting carbon dioxide with sodium hydroxide to produce sodium this compound and water.
Oxidative Synthesis: Formic acid can be oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to produce this compound.
Hydrogenation of Carbon Dioxide: This method involves the hydrogenation of carbon dioxide using a metal catalyst under high pressure and temperature, especially in the presence of sodium hydroxide to capture the this compound intermediate.
Industrial Production Methods:
Electrochemical Reduction: this compound can be produced via the electrochemical reduction of carbon dioxide.
Microbial Production: this compound can be produced by microorganisms through metabolic engineering and synthetic biology, utilizing renewable one-carbon compounds.
Types of Reactions:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to formaldehyde under specific conditions.
Substitution: this compound can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Metal catalysts, hydrogen gas.
Catalysts: Palladium-based catalysts, enzymes like this compound dehydrogenase.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde.
Substitution: this compound esters such as methyl this compound.
Scientific Research Applications
Carbon Dioxide Utilization
Formate as an Intermediate
this compound plays a pivotal role in the conversion of carbon dioxide into valuable chemicals. It serves as an intermediate in processes such as the electrochemical reduction of carbon dioxide, where it can be transformed into oxalate and subsequently into oxalic acid—a versatile platform chemical for producing renewable plastics and other materials. The coupling of two this compound molecules to generate oxalate is known as the this compound to Oxalate Coupling Reaction (FOCR), which has been studied extensively over the past 175 years .
Recent Advances
Recent research emphasizes the need for efficient catalytic systems to enhance the FOCR process, enabling larger-scale industrial applications. Various reaction parameters influence this process, and ongoing studies aim to improve catalytic performance and expand product ranges derived from carbon dioxide .
Cancer Research
Metabolic Role of this compound in Tumors
In cancer biology, this compound has been identified as a metabolite that influences tumor progression and metastasis. Elevated levels of this compound within the tumor microenvironment have been linked to increased invasiveness of cancer cells, particularly glioblastoma. Studies indicate that this compound can prime cancer cells towards a pro-invasive phenotype, thereby enhancing metastasis formation in vivo .
Mechanistic Insights
The interplay between this compound metabolism and lipid metabolism adaptations has been highlighted as a significant factor in promoting cancer cell invasiveness. This suggests that targeting this compound pathways may offer new therapeutic strategies in cancer treatment .
Industrial Applications
Chemical Manufacturing
this compound is widely utilized in various industrial sectors due to its properties as a feedstock and solvent. It is particularly important in the leather and pharmaceutical industries, where it serves as a precursor for various chemical syntheses .
Production Processes
The production of this compound through electrocatalytic reduction of carbon dioxide has gained attention as a sustainable method for generating this compound while also addressing greenhouse gas emissions. Researchers are exploring simpler and scalable methods for this compound generation to facilitate its use in industrial applications .
Summary of Key Applications
Application Area | Description |
---|---|
Carbon Dioxide Utilization | Intermediate for producing oxalate; essential in FOCR for renewable chemical synthesis |
Cancer Research | Influences tumor invasiveness; potential target for therapeutic interventions |
Industrial Manufacturing | Used in leather, pharmaceuticals; produced via sustainable methods from carbon dioxide |
Case Study 1: this compound in Carbon Capture
A recent study demonstrated the efficiency of an electrochemical cell utilizing gas-diffusion electrodes to convert carbon dioxide into this compound with high selectivity under mild conditions. This process not only aids in carbon capture but also provides a valuable commodity for further chemical transformations .
Case Study 2: this compound's Role in Cancer Metabolism
Research on glioblastoma cells revealed that exposure to exogenous this compound significantly increased their invasive properties. This study underscores the importance of understanding metabolic pathways involving this compound to develop targeted therapies against aggressive cancers .
Mechanism of Action
Formate acts as an essential intermediary metabolite in folate-mediated one-carbon metabolism. It can be produced from several substrates, including methanol, branched-chain fatty acids, and amino acids. The metabolism of this compound is tightly related to folate metabolism, involving the activation of this compound by tetrahydrofolate (THF). This activated this compound participates in methylation reactions and nucleotide synthesis .
Comparison with Similar Compounds
Acetate (CH3COO−): Like formate, acetate is a carboxylate anion but with a methyl group instead of a hydrogen atom.
Propionate (C2H5COO−): Another carboxylate anion with a longer carbon chain.
Oxalate (C2O4^2−): A dicarboxylate anion with two carboxyl groups.
Uniqueness of this compound:
Structure: this compound is the simplest carboxylate anion with only one carbon atom.
Reactivity: Its small size and simple structure make it highly reactive and versatile in various chemical and biochemical processes.
Biological Activity
Formate, a one-carbon molecule, plays a crucial role in various biological processes, serving as an intermediary in metabolism and influencing both health and disease states. This article explores the biological activity of this compound, its metabolic pathways, and its implications in human physiology and pathology.
Overview of this compound Metabolism
This compound is produced from several substrates, including methanol, amino acids (like serine and glycine), and branched-chain fatty acids. It is a key player in folate-mediated one-carbon metabolism, which is essential for nucleotide synthesis and overall cellular function. The metabolism of this compound can be categorized into two main pathways:
- Folate-dependent pathway : This is the major pathway for this compound removal, crucial for maintaining cellular homeostasis.
- Non-folate-dependent pathway : Involves other metabolic processes that also utilize this compound.
Elevated plasma and urinary levels of this compound have been associated with deficiencies in vitamin B12 and folate, suggesting its potential as a biomarker for impaired one-carbon metabolism .
Biological Functions
1. Role in Nucleotide Synthesis
this compound contributes significantly to the synthesis of purines and thymidylates, which are vital for DNA and RNA production. This function is particularly important in rapidly dividing cells, such as those found in tumors and during embryonic development .
2. Interaction with Gut Microbiota
this compound is also produced by gut microbiota through anaerobic fermentation. It can enter systemic circulation, influencing metabolic interactions between the host and microbiome. This relationship highlights this compound's role in nutrient absorption and immune response modulation .
3. Potential Toxicity
Despite its essential functions, this compound can be toxic at elevated concentrations. It has been implicated in various pathologies associated with defective one-carbon metabolism, including neurodegenerative diseases and certain cancers .
Case Study 1: this compound and Cancer
Research indicates that alterations in this compound metabolism are linked to tumor growth. Increased demand for nucleotides in proliferating cancer cells leads to heightened utilization of this compound, suggesting that targeting this compound metabolism could provide therapeutic avenues in oncology .
Case Study 2: this compound as a Biomarker
In patients with vitamin B12 deficiency, elevated levels of this compound were observed. This finding supports the hypothesis that this compound may serve as a biomarker for assessing one-carbon metabolism status, which could be useful in clinical diagnostics .
Research Findings
Recent studies have focused on understanding the mechanisms by which this compound influences various biological processes:
- Metabolic Pathways : this compound participates in several metabolic pathways that are critical for energy production and biosynthesis.
- Transport Mechanisms : The FocA transporter in E. coli facilitates the import and export of this compound, underscoring its importance in microbial physiology .
- Toxicological Studies : Investigations into the effects of formaldehyde exposure reveal that it is metabolized to this compound, which may contribute to its toxic effects at high concentrations .
Data Table: Summary of Biological Functions of this compound
Function | Description | Implications |
---|---|---|
Nucleotide Synthesis | Contributes to purine and thymidylate synthesis | Essential for cell proliferation |
Gut Microbiota Interaction | Produced by gut bacteria; enters circulation | Influences metabolism and immunity |
Toxicity | Elevated levels can lead to toxicity | Associated with various diseases |
Biomarker Potential | Elevated levels linked to vitamin deficiencies | Useful for clinical diagnostics |
Chemical Reactions Analysis
Dissociation of Formic Acid to Formate
This compound (HCOO⁻) is the conjugate base of formic acid (HCOOH), formed through its dissociation in aqueous solution:
This reaction is fundamental to its role in biological systems and industrial processes .
Oxidation of this compound
This compound undergoes reversible oxidation by enzymes like this compound dehydrogenase, yielding carbon dioxide and hydrogen:
This reaction is critical in microbial metabolism, particularly in acetogenic bacteria such as Clostridium carboxidivorans .
This compound Coupling Reaction (FOCR)
The FOCR converts this compound salts (e.g., sodium or potassium this compound) into oxalate (C₂O₄²⁻) and hydrogen. The mechanism involves three stages:
-
Activation : this compound decomposes into hydride (H⁻) and CO₂.
-
Coupling : Hydride reacts with CO₂ to form carbonite ([CO₂]²⁻), which couples with another this compound molecule.
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Oxalate Formation : Carbonite reacts with this compound to yield oxalate and regenerate hydride .
Biochemical Reactions
This compound serves as a C-1 source in nucleic acid biosynthesis and participates in sterol demethylation via aromatase enzymes. For example:
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Testosterone to Estradiol : this compound acts as a leaving group in aromatase-mediated reactions .
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Serine Metabolism : this compound is generated from serine degradation, linking amino acid catabolism to one-carbon metabolism .
Electrochemical Reduction of CO₂ to this compound
Electrochemical cells with gas-diffusion electrodes convert CO₂ into this compound salts, enabling sustainable carbon utilization:
This pathway is central to circular economy strategies, as this compound intermediates are used to synthesize oxalic acid and polymers .
6.1. Carbonite Intermediate
The FOCR mechanism involves carbonite ([CO₂]²⁻), confirmed by DFT calculations and Raman spectroscopy .
6.2. Catalyst Impact
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of formate salts for experimental reproducibility?
To ensure reproducibility, systematically vary reaction parameters (e.g., pH, temperature, precursor concentrations) and characterize products using techniques like nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for purity analysis. Document all procedures in detail, including reagent sources and equipment calibration, to align with standards for replicability .
Q. What analytical methods are most effective for quantifying this compound in biological systems?
Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or ion chromatography for precise quantification. Validate methods using spiked samples to assess recovery rates and limit of detection (LOD). For real-time tracking in microbial cultures, consider in situ electrochemical sensors calibrated against standard curves .
Q. What role does this compound play in microbial metabolism, and how can its pathways be experimentally manipulated?
this compound serves as a key intermediate in anaerobic respiration and carbon fixation. To study its metabolic flux, employ isotopic tracing (e.g., ¹³C-formate) combined with metabolomics. Genetic knockout models (e.g., CRISPR-Cas9) can disrupt this compound dehydrogenases to assess pathway dependencies .
Advanced Research Questions
Q. How do competing reaction mechanisms in this compound-mediated CO₂ reduction impact catalytic efficiency?
Investigate mechanistic pathways using in situ spectroscopic methods (e.g., FTIR, Raman) to track intermediate species during electrochemical CO₂ reduction. Compare turnover frequencies (TOF) and Faradaic efficiencies under varying potentials and catalyst morphologies (e.g., Cu vs. Sn electrodes). Computational modeling (DFT) can identify rate-limiting steps .
Q. What strategies resolve contradictions in reported this compound stability constants under extreme pH conditions?
Re-evaluate stability constants using potentiometric titrations with rigorous ionic strength control. Cross-validate results with multiple techniques (e.g., calorimetry, NMR speciation studies) and compare datasets via statistical tools like Bland-Altman analysis. Discrepancies may arise from overlooked side reactions or impurities .
Q. How can this compound’s role in prebiotic chemistry be experimentally distinguished from other carboxylate intermediates?
Design simulated prebiotic environments (e.g., hydrothermal vents) with controlled redox conditions. Use labeled precursors (e.g., ¹⁴C-formate) and analyze reaction products via mass spectrometry. Differentiate this compound’s contributions by comparing abiotic synthesis rates against competing pathways (e.g., glyoxylate formation) .
Q. What computational approaches best predict this compound transport dynamics in heterogeneous catalysts?
Apply molecular dynamics (MD) simulations to model diffusion barriers in porous frameworks (e.g., MOFs). Validate predictions with experimental surface adsorption data (BET analysis) and operando X-ray absorption spectroscopy (XAS) to correlate structural dynamics with transport efficiency .
Q. Methodological Guidance for Addressing Research Challenges
Q. How should researchers design experiments to isolate this compound’s contribution in mixed metabolic systems?
- Step 1: Use isotopic labeling (e.g., ¹³C-formate) to trace carbon flow.
- Step 2: Employ metabolic flux analysis (MFA) software (e.g., INCA) to model pathway utilization.
- Step 3: Validate with genetic silencing of non-target enzymes to minimize cross-reactivity .
Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s environmental persistence?
Apply multivariate regression to account for variables like temperature, microbial activity, and soil composition. Use meta-analysis tools (e.g., RevMan) to aggregate studies, weighting datasets by sample size and methodological rigor. Report confidence intervals to highlight uncertainty .
Q. How can interdisciplinary approaches enhance understanding of this compound’s role in energy storage systems?
Integrate electrochemistry (cyclic voltammetry), materials science (catalyst characterization via TEM), and microbial engineering (synthetic consortia). Publish datasets in open-access repositories with metadata tags (e.g., pH, voltage ranges) to facilitate cross-study comparisons .
Properties
IUPAC Name |
formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221219 | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.017 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-47-6 | |
Record name | Formate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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